7-(chloromethyl)-3-methyl-1-benzofuran

Organic Synthesis Medicinal Chemistry Chemical Biology

Unlike generic benzofurans, this 7-chloromethyl-3-methyl derivative provides defined reactivity and lipophilicity control (XLogP3=3.1). Use for SAR-driven lead optimization and covalent probe synthesis. In stock.

Molecular Formula C10H9ClO
Molecular Weight 180.63 g/mol
CAS No. 2866317-13-5
Cat. No. B6609739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(chloromethyl)-3-methyl-1-benzofuran
CAS2866317-13-5
Molecular FormulaC10H9ClO
Molecular Weight180.63 g/mol
Structural Identifiers
SMILESCC1=COC2=C(C=CC=C12)CCl
InChIInChI=1S/C10H9ClO/c1-7-6-12-10-8(5-11)3-2-4-9(7)10/h2-4,6H,5H2,1H3
InChIKeyLMDYHKPZPPTCSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Considerations for 7-(Chloromethyl)-3-methyl-1-benzofuran (CAS 2866317-13-5) as a Synthetic Intermediate


7-(Chloromethyl)-3-methyl-1-benzofuran (CAS 2866317-13-5) is a halogenated benzofuran derivative with a molecular formula of C10H9ClO and a molecular weight of 180.63 g/mol [1]. It is primarily utilized as a versatile synthetic intermediate in organic chemistry and pharmaceutical research [2]. The compound features a benzofuran core substituted with a reactive chloromethyl group at the 7-position and a methyl group at the 3-position. This unique substitution pattern is key to its utility, as the chloromethyl group is a potent electrophile for nucleophilic substitution, enabling further functionalization, while the methyl group provides steric and electronic modulation [2]. Its primary value proposition lies in the construction of more complex heterocyclic frameworks and bioactive molecules, rather than as a direct pharmacological agent [2].

The Critical Risk of Generic Substitution: Why 7-(Chloromethyl)-3-methyl-1-benzofuran Cannot Be Replaced by Other Benzofuran Analogs


Direct substitution of 7-(chloromethyl)-3-methyl-1-benzofuran with a generic benzofuran derivative is not scientifically sound and will likely lead to project failure. The specific substitution pattern on the benzofuran core dictates its chemical reactivity, physical properties, and ultimate synthetic utility. For instance, while a 3-(chloromethyl)benzofuran (CAS 67713-99-9) also possesses a reactive chloromethyl handle, its different substitution position leads to a different spatial and electronic environment, which can drastically alter reaction kinetics, regioselectivity, and yields in subsequent steps [1]. Furthermore, the presence of the 3-methyl group in the target compound introduces steric hindrance and modulates electron density, which can be critical for directing reactions or ensuring the stability of downstream intermediates [2]. Using an unsubstituted or differently substituted benzofuran will bypass these critical, compound-specific design elements, introducing unknown variables that compromise reproducibility and the integrity of the synthetic pathway.

Quantitative Evidence for Differentiating 7-(Chloromethyl)-3-methyl-1-benzofuran from Its Analogs


Enhanced Reactivity from 7-Position Chloromethyl Group Enables Diverse Derivatization

The 7-(chloromethyl) group provides a distinct electrophilic site for nucleophilic substitution, enabling efficient derivatization with amines, alkoxides, or thiols to generate libraries of functionalized benzofurans . In contrast, benzofurans lacking this handle, such as 3-methylbenzofuran, are unreactive under similar mild conditions and would require harsher, less selective electrophilic aromatic substitution methods for functionalization at that position .

Organic Synthesis Medicinal Chemistry Chemical Biology

Steric and Electronic Modulation by the 3-Methyl Group Influences Regioselectivity

The 3-methyl substituent on the benzofuran core is not merely a placeholder; it actively influences the reactivity of the chloromethyl group through steric hindrance and electronic effects [1]. This modulation is crucial for achieving regioselectivity in subsequent transformations. For example, in cross-coupling reactions like Suzuki-Miyaura or Sonogashira couplings, the presence of the 3-methyl group can direct the palladium catalyst to the desired site on the benzofuran ring, a level of control absent in non-methylated analogs [2]. An analog such as 7-(chloromethyl)benzofuran, lacking the 3-methyl group, would exhibit different electronic properties (e.g., a lower computed logP) and altered regioselectivity, potentially leading to undesired side products or lower yields in key coupling steps [3].

Organic Synthesis Regioselective Synthesis Medicinal Chemistry

Differentiated LogP Value Relative to Non-Chlorinated Analogs Impacts Bioactivity and Purification

The introduction of the chloromethyl group significantly alters the lipophilicity of the molecule. The computed XLogP3 value for 7-(chloromethyl)-3-methyl-1-benzofuran is 3.1 [1]. In contrast, the unsubstituted parent compound, benzofuran, has a reported experimental logP of 2.67 [2]. This increase in lipophilicity is a key differentiator that affects membrane permeability, non-specific protein binding, and chromatographic behavior during purification. For a medicinal chemist, this quantifiable difference (ΔlogP ≈ +0.4) is a critical factor in lead optimization and analytical method development.

Medicinal Chemistry Drug Design Physicochemical Properties

Recommended Research and Development Applications for 7-(Chloromethyl)-3-methyl-1-benzofuran Based on Differentiated Evidence


Building Block for Regioselective Synthesis of Complex Heterocycles

As demonstrated by its specific reactivity profile, this compound is ideally suited as a key intermediate in the multi-step synthesis of complex heterocyclic systems. The combination of a reactive chloromethyl electrophile and the steric/electronic modulation from the 3-methyl group provides a predictable and regioselective handle for constructing libraries of functionalized benzofurans . This is particularly valuable in projects where access to a specific, sterically defined benzofuran scaffold is required, and where alternative routes using non-methylated or differently substituted analogs would lead to regioisomeric mixtures and lower overall yields [1].

Medicinal Chemistry Tool for Modulating Lipophilicity in Lead Optimization

For medicinal chemistry programs, 7-(chloromethyl)-3-methyl-1-benzofuran serves as a precise tool for increasing the lipophilicity of a lead compound in a defined manner. Its computed XLogP3 of 3.1 provides a quantifiable baseline for SAR studies [2]. When compared to a benzofuran core with a logP of 2.67, the incorporation of this specific substituted benzofuran allows for a predictable increase in logD, which can be strategically used to improve cell permeability, enhance blood-brain barrier penetration, or optimize pharmacokinetic properties [3]. This level of control is essential for data-driven drug design and is not achievable with uncharacterized or generic building blocks.

Development of Covalent Probes and Enzyme Inhibitors

The electrophilic chloromethyl group makes this compound a direct precursor for covalent chemical probes. The ability to perform nucleophilic substitution with amines or thiols under mild conditions is a key enabling feature for synthesizing affinity labels or activity-based probes . Researchers can use this compound to append a benzofuran scaffold to a peptide, protein, or other biomolecule of interest for target identification or mechanism of action studies. The presence of the 3-methyl group ensures that the final conjugate has a well-defined and consistent three-dimensional structure, which is crucial for interpreting biological data and establishing structure-activity relationships [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-(chloromethyl)-3-methyl-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.